(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride
Description
The compound (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride features a para-substituted phenyl ring linked to a 1H-1,2,4-triazole moiety via a methylene bridge. The triazole ring bears a methyl group at the 5-position, and the primary amine is protonated as a hydrochloride salt, enhancing aqueous solubility. This structural motif is common in medicinal chemistry due to the triazole’s hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBVMLQKYTXRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with a phenyl derivative to introduce the phenyl group at the desired position.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar reagent.
Formation of Methanamine: The methanamine group is introduced through a reaction involving formaldehyde and ammonia or a primary amine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the phenyl group.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or phenyl group.
Substitution Products: Various substituted triazole derivatives.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of 1,2,4-triazole compounds show significant activity against Mycobacterium tuberculosis, a pathogen responsible for tuberculosis. For instance, a study demonstrated that triazole derivatives could inhibit the growth of Mycobacterium tuberculosis with low micromolar potency, suggesting that (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride may also possess similar effects .
Antifungal Properties
The compound's triazole moiety is known for its antifungal activity. Triazoles inhibit the enzyme lanosterol demethylase, which is critical in fungal cell membrane synthesis. This mechanism has been explored in various studies where triazole-based compounds were effective against Candida species and other fungal pathogens .
Case Study: Synthesis and Optimization
A systematic study on the synthesis of triazole derivatives revealed that modifications at specific positions of the triazole ring can enhance antimicrobial activity. For example, substituting different groups on the phenyl ring led to variations in potency against microbial strains. This structure-activity relationship (SAR) analysis is crucial for developing more effective antibiotics .
Agricultural Applications
Fungicides
Due to its antifungal properties, (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride can be explored as a potential fungicide in agriculture. Triazole compounds are widely used in crop protection to manage fungal diseases. Research has shown that triazole fungicides can effectively control pathogens affecting crops such as wheat and barley .
Herbicide Development
The compound may also serve as a lead structure for developing new herbicides. Studies indicate that triazole derivatives can interfere with plant growth by inhibiting specific enzymatic pathways essential for plant development .
Material Science
Polymer Chemistry
In material science, the incorporation of triazole units into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. The unique properties of triazoles make them suitable for applications in creating high-performance materials .
Case Study: Synthesis of Triazole Polymers
Research has shown that polymers containing triazole linkages exhibit improved thermal stability compared to their non-triazole counterparts. This enhancement is attributed to the strong intermolecular interactions facilitated by the triazole groups within the polymer chains .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Mycobacterium tuberculosis |
| Antifungal Properties | Inhibits fungal growth via lanosterol demethylase | |
| Agriculture | Fungicides | Controls fungal diseases in crops |
| Herbicide Development | Interferes with plant growth mechanisms | |
| Material Science | Polymer Chemistry | Enhances mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors that are involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Triazole vs. Oxadiazole Derivatives
- Target Compound : The 1H-1,2,4-triazole core contributes to moderate basicity and hydrogen-bonding interactions. The 5-methyl group provides steric bulk without significant electronic perturbation.
- Oxadiazole Analogs :
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (C₄H₈ClN₃O): Replacing triazole with 1,2,4-oxadiazole reduces basicity due to the oxygen atom’s electron-withdrawing effect. This may decrease solubility in acidic environments but improve metabolic stability .
- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride (CAS 1228880-37-2): Retains the para-phenyl substitution but substitutes triazole with oxadiazole. The oxadiazole’s lower aromaticity could reduce π-π stacking interactions in biological targets compared to the triazole analog .
Tetrazine Derivative
- [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride : The tetrazine core is highly electron-deficient, enabling bioorthogonal reactions (e.g., inverse electron-demand Diels-Alder). This reactivity contrasts sharply with the triazole’s inertness, making it suitable for targeted drug conjugation .
Substituent Variations
Methyl vs. Sulfonyl Groups
- However, steric bulk may hinder binding in hydrophobic pockets .
Positional Isomerism
- [3-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl]amine (CAS 915924-22-0): The amine is directly attached to the meta-position of the phenyl ring, eliminating the methylene spacer.
Structural and Functional Comparison Table
Key Research Findings
- Triazole vs. Oxadiazole : Triazole derivatives generally exhibit better solubility in polar solvents due to their higher basicity, whereas oxadiazoles are more lipophilic, favoring blood-brain barrier penetration .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce membrane permeability. Methyl groups balance steric effects and hydrophobicity .
- Positional Isomerism : Para-substitution on the phenyl ring optimizes spatial alignment for target engagement compared to meta-substituted analogs .
Biological Activity
(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including its antiviral, antibacterial, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring which is known for its diverse biological activities. The presence of the methyl group on the triazole enhances its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride have demonstrated efficacy against various strains of influenza viruses.
Case Study: Influenza Virus Inhibition
In a study assessing the antiviral activity of triazole-containing derivatives, it was found that certain compounds could reduce the infectivity of influenza viruses by over 90% at specific concentrations. The mechanism involved inhibition of neuraminidase activity, which is crucial for viral replication and spread .
| Compound | Dose (mg/100 μL) | % Reduction in Infectivity |
|---|---|---|
| Compound 1 | 0.4 | >90% |
| Compound 2 | 0.6 | 75% |
| Compound 3 | 0.8 | 50% |
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been explored. In vitro studies have shown that these compounds exhibit significant activity against various bacterial strains.
Research Findings
A comprehensive review indicated that triazole derivatives could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The agar-well diffusion method was utilized to assess antibacterial activity, revealing promising results .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The potential anticancer effects of (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride have been investigated in several studies.
Triazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, one study reported that a related compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
